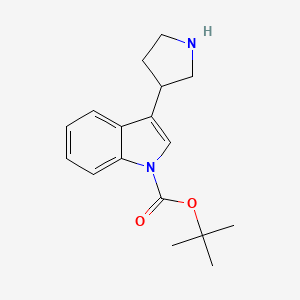
Butyric heptaacetatyl-lactoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyric heptaacetatyl-lactoside is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of multiple acetyl groups attached to a butyric acid backbone, making it a versatile molecule for various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyric heptaacetatyl-lactoside typically involves the acetylation of butyric acid derivatives. The process begins with the preparation of butyric acid, which can be obtained through the fermentation of sugars using specific bacterial strains such as Clostridium butyricum . The butyric acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete acetylation of the butyric acid molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fermentation processes followed by chemical acetylation. The fermentation process is optimized to maximize the yield of butyric acid, which is then purified and subjected to acetylation. The acetylation reaction is typically carried out in large reactors equipped with temperature and pressure control systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Butyric heptaacetatyl-lactoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyric acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, resulting in the formation of butyric alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups such as halogens or amines, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide, while amination reactions may involve ammonia or amine derivatives.
Major Products
The major products formed from these reactions include butyric acid derivatives, butyric alcohols, and various substituted butyric compounds. These products have diverse applications in the chemical, pharmaceutical, and food industries.
科学研究应用
Butyric heptaacetatyl-lactoside has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential role in cellular metabolism and as a signaling molecule in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of metabolic disorders.
作用机制
The mechanism of action of butyric heptaacetatyl-lactoside involves its interaction with various molecular targets and pathways. The compound is known to inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular function . This epigenetic regulation can result in anti-inflammatory effects, modulation of metabolic pathways, and potential therapeutic benefits in various diseases.
相似化合物的比较
Similar Compounds
Butyric acid: A simpler form of butyric heptaacetatyl-lactoside, used in similar applications but with fewer functional groups.
Butyric anhydride: Another derivative of butyric acid, used primarily in chemical synthesis.
Butyric alcohol: A reduced form of butyric acid, used in the production of fragrances and flavorings.
Uniqueness
This compound stands out due to its multiple acetyl groups, which provide a higher degree of reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of complex organic molecules and for applications requiring specific functional group modifications .
属性
分子式 |
C30H42O20 |
|---|---|
分子量 |
722.6 g/mol |
IUPAC 名称 |
4-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C30H42O20/c1-13(31)41-11-20-23(43-15(3)33)25(44-16(4)34)28(47-19(7)37)30(49-20)50-24-21(12-42-14(2)32)48-29(40-10-8-9-22(38)39)27(46-18(6)36)26(24)45-17(5)35/h20-21,23-30H,8-12H2,1-7H3,(H,38,39) |
InChI 键 |
NTNRPTIODYMBSL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




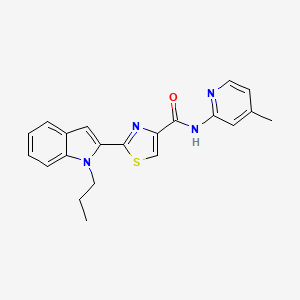
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14114328.png)
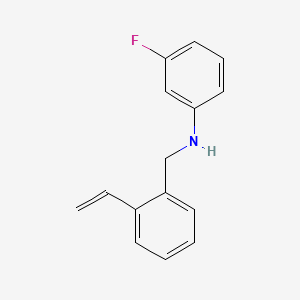
![(Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride](/img/structure/B14114355.png)
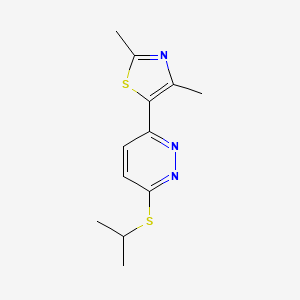
![[5,6-Dibromo-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14114378.png)

![(2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14114390.png)
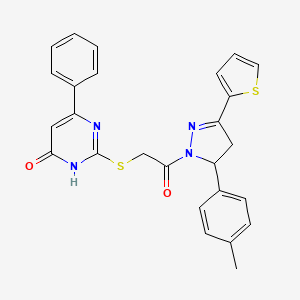
![(5S,5aR,8aS,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14114404.png)

